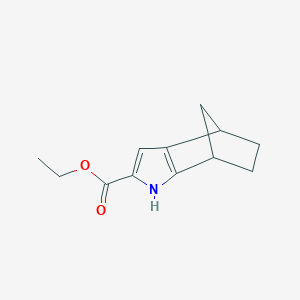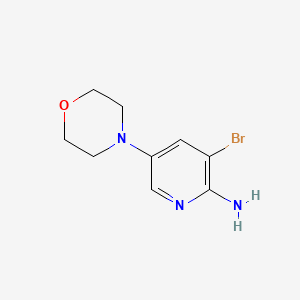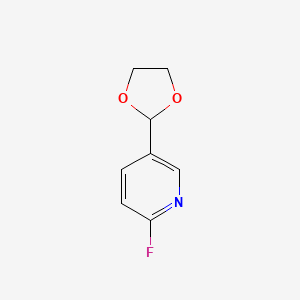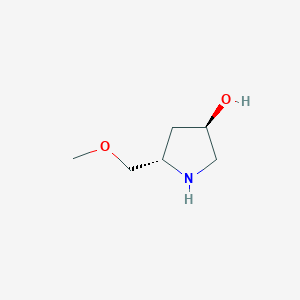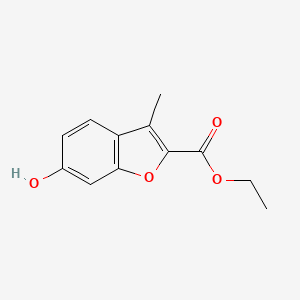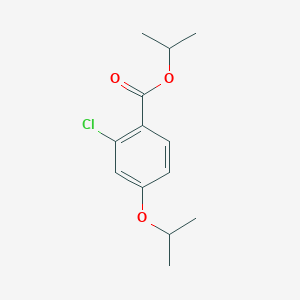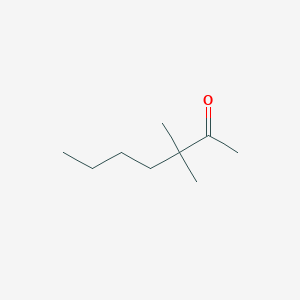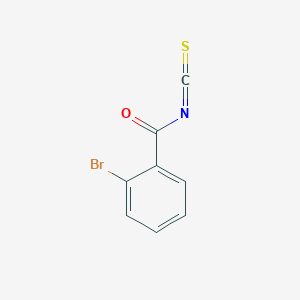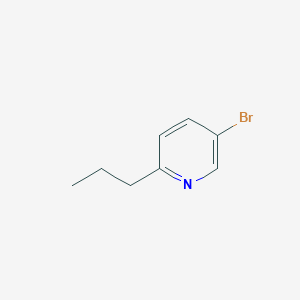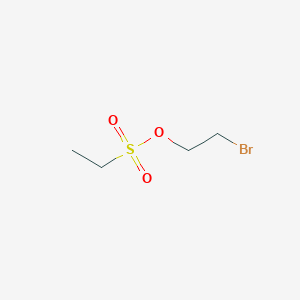
(E)-1-Phenyl-1-butene
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-Phenyl-1-butene can be synthesized through various methods. One common method involves the reaction of benzene with 1-bromo-1-butene in the presence of a strong base such as sodium amide. This reaction proceeds via a nucleophilic substitution mechanism, where the butenyl group is introduced to the benzene ring.
Industrial Production Methods: In an industrial setting, benzene, 1-butenyl can be produced through catalytic processes involving the use of palladium or nickel catalysts. These catalysts facilitate the coupling of benzene with butenyl halides under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of benzene, 1-butenyl can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-phenylbutane.
Substitution: Electrophilic aromatic substitution reactions are common for benzene, 1-butenyl. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxygenated derivatives such as phenylbutanone.
Reduction: 1-phenylbutane.
Substitution: Nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Phenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of benzene, 1-butenyl and its derivatives is ongoing. Some derivatives have shown potential as bioactive compounds.
Medicine: While not widely used in medicine, derivatives of benzene, 1-butenyl are being investigated for their potential therapeutic properties.
Industry: In the industrial sector, benzene, 1-butenyl is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile compound in manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzene, 1-butenyl in chemical reactions typically involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the π-electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Molecular Targets and Pathways:
Electrophilic Substitution: The benzene ring acts as the primary site for electrophilic attack.
Oxidation and Reduction: The butenyl group can undergo oxidation or reduction, altering the overall structure and reactivity of the compound.
Comparación Con Compuestos Similares
Benzene, 1-butynyl: This compound has a similar structure but with a triple bond in the butynyl group.
1-Phenyl-1-butene: Another isomer with a different arrangement of the butenyl group.
Ethylbenzene: A simpler derivative with an ethyl group instead of a butenyl group.
Uniqueness: (E)-1-Phenyl-1-butene is unique due to its specific arrangement of the butenyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H12 |
|---|---|
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
but-1-enylbenzene |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3 |
Clave InChI |
MPMBRWOOISTHJV-UHFFFAOYSA-N |
SMILES |
CCC=CC1=CC=CC=C1 |
SMILES canónico |
CCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
